
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of trichloromethyl groups and a styryl group substituted with dimethoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine typically involves the reaction of appropriate triazine precursors with trichloromethyl and styryl reagents under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of trichloromethyl and styryl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Batch Reactors: Controlled addition of reagents and catalysts in batch reactors.
Continuous Flow Reactors: Use of continuous flow reactors for efficient and scalable production.
化学反応の分析
Types of Reactions
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may yield triazine derivatives with reduced functional groups.
科学的研究の応用
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A triazine compound with similar trichloromethyl groups.
2,4-Dimethoxy-1,3,5-triazine: A triazine compound with similar dimethoxy groups.
Uniqueness
2,4-bis-(Trichloromethyl)-6-(2,4-dimethoxy)styryl-s-triazine is unique due to its specific combination of trichloromethyl and styryl groups, which may confer distinct chemical and biological properties compared to other triazine compounds.
特性
分子式 |
C15H11Cl6N3O2 |
|---|---|
分子量 |
478.0 g/mol |
IUPAC名 |
2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C15H11Cl6N3O2/c1-25-9-5-3-8(10(7-9)26-2)4-6-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-7H,1-2H3/b6-4+ |
InChIキー |
ANZONXRNCWFEIL-GQCTYLIASA-N |
異性体SMILES |
COC1=CC(=C(C=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC |
正規SMILES |
COC1=CC(=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



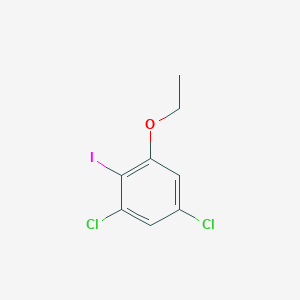
![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)
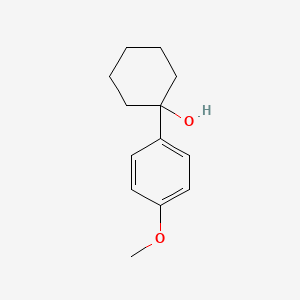


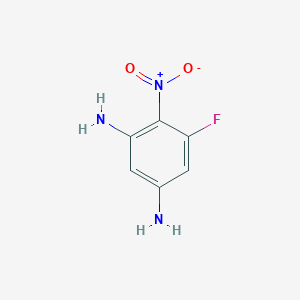
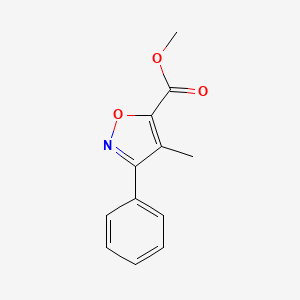

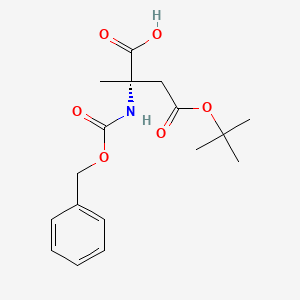
![2-Fluoro-6-[(propan-2-yl)amino]benzonitrile](/img/structure/B12098442.png)



